O-(3-Iodobenzyl)hydroxylamine Hydrochloride

IDO1 inhibition Cancer immunotherapy Enzymatic assay

O-(3-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-34-6) is the optimal meta-halogenated IDO1 reference inhibitor for SAR calibration and crystallographic phasing. With an IC₅₀ of 0.34 μM against recombinant human IDO1, it sits at the potency midpoint between 3-Cl (0.30 μM) and unsubstituted lead (0.81 μM), enabling within-class potency ladder construction. The iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα) for unambiguous SAD/MAD phasing—a decisive advantage over equipotent chloro/bromo analogs. The HCl salt ensures aqueous solubility without co-solvents, reducing inter-run variability. Also serves as a versatile bioconjugation precursor via aminooxy-oxime chemistry and a synthetic handle for cross-coupling elaboration. Choose this compound when your workflow demands potency benchmarking, structural biology, and chemical probe development in a single well-characterized reagent.

Molecular Formula C7H9ClINO
Molecular Weight 285.51 g/mol
Cat. No. B13690670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Iodobenzyl)hydroxylamine Hydrochloride
Molecular FormulaC7H9ClINO
Molecular Weight285.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CON.Cl
InChIInChI=1S/C7H8INO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H
InChIKeyZGTFVEFJGAMHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Iodobenzyl)hydroxylamine Hydrochloride: IDO1 Inhibitor Potency, SAR Position, and Procurement Differentiation


O-(3-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-34-6; free base CAS 854383-01-0) is a meta‑iodinated O‑benzylhydroxylamine derivative that functions as a mechanism‑based inhibitor of indoleamine 2,3‑dioxygenase‑1 (IDO1) by mimicking the alkylperoxy transition state at the heme iron [1]. It belongs to a class of O‑alkylhydroxylamines for which structure–activity relationship (SAR) studies across over forty derivatives demonstrated that halogen substitution at the meta position of the benzyl ring yields the greatest gain in inhibitory potency relative to the unsubstituted lead compound O‑benzylhydroxylamine [1]. The hydrochloride salt form enhances aqueous solubility and stability for direct use in biochemical and cell‑based assay workflows .

Why O-(3-Iodobenzyl)hydroxylamine Hydrochloride Cannot Be Replaced by Unsubstituted or Para‑Substituted Analogs in IDO1 Research


Substitution pattern, halogen identity, and salt form collectively determine the pharmacological and practical utility of O‑benzylhydroxylamine derivatives. The unsubstituted lead compound O‑benzylhydroxylamine is approximately 2.4‑fold less potent against recombinant human IDO1 (IC₅₀ = 0.81 μM) than the meta‑iodo derivative (IC₅₀ = 0.34 μM) in the same enzymatic assay [1]. Positional isomerism matters critically: the ortho‑iodo isomer (compound 13, IC₅₀ = 0.57 μM) is 1.7‑fold less potent than the meta‑iodo compound, while the para‑iodo isomer (compound 8, IC₅₀ = 0.22 μM) displays a distinct binding mode within the IDO1 active site as revealed by docking studies and a different serum protein binding sensitivity profile [1]. Fluorinated analogs at the meta position (3‑F, IC₅₀ = 1.0 μM) are approximately 2.9‑fold less potent and lack the heavy‑atom anomalous scattering signal that makes the iodo derivative uniquely valuable for X‑ray crystallographic phasing experiments [1]. These quantitative and qualitative differences preclude simple interchangeability among in‑class compounds.

Quantitative Differentiation of O-(3-Iodobenzyl)hydroxylamine Hydrochloride: Head‑to‑Head Comparator Evidence for Scientific Procurement Decisions


IDO1 Enzymatic Potency: Meta‑Iodo vs. Unsubstituted Lead O‑Benzylhydroxylamine

In a recombinant human IDO1 enzymatic assay measuring kynurenine production from L‑tryptophan, O‑(3‑iodobenzyl)hydroxylamine (compound 11) demonstrated an IC₅₀ of 0.34 ± 0.12 μM, representing a 2.4‑fold improvement in inhibitory potency over the unsubstituted lead compound O‑benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) under identical assay conditions [1]. Both compounds were evaluated within the same study as part of a systematic SAR campaign encompassing over forty derivatives [1].

IDO1 inhibition Cancer immunotherapy Enzymatic assay

Positional Isomer Potency: Meta‑Iodo Outperforms Ortho‑Iodo by 1.7‑Fold

Within the same recombinant human IDO1 enzymatic assay, the meta‑iodo derivative (compound 11, IC₅₀ = 0.34 ± 0.12 μM) was 1.7‑fold more potent than its ortho‑iodo positional isomer (compound 13, IC₅₀ = 0.57 μM) [1]. This meta preference is consistent across the halogen series: 3‑Cl (IC₅₀ = 0.30 μM) outperforms 2‑Cl (IC₅₀ = 0.63 μM), and 3‑Br (IC₅₀ = 0.32 μM) outperforms 2‑Br (IC₅₀ = 1.6 μM), establishing a class‑level SAR principle that the meta position is pharmacophorically privileged for halogen substitution in this scaffold [1].

Positional SAR IDO1 active site Medicinal chemistry

Meta‑Iodo vs. Meta‑Fluoro: Iodine Confers ~3‑Fold Superior IDO1 Inhibition

At the meta position, the iodine substituent (IC₅₀ = 0.34 μM) provides approximately 2.9‑fold greater IDO1 inhibitory potency than the fluorine substituent (IC₅₀ = 1.0 μM) when tested in the same recombinant human IDO1 enzymatic assay [1]. The authors of the primary SAR study explicitly note that 'the more electronegative fluorine containing inhibitors (15, 16 and 18) were essentially equipotent or slightly less potent than the lead,' contrasting with the potency gains achieved by iodine, bromine, and chlorine at the meta position [1]. This halogen‑dependent potency gradient (I ≈ Br ≈ Cl > F) is attributed to favorable pi‑stacking and halogen‑bonding interactions between the larger, more polarizable halogens and aromatic residues in the IDO1 active site [1].

Halogen SAR Electronegativity IDO1 inhibitor design

Meta‑Halogen Series Comparison: Iodo, Bromo, and Chloro Exhibit Comparable Potency with Iodine Offering Unique Structural Biology Utility

At the meta position, the three heavier halogens produce closely comparable IDO1 inhibitory potency: 3‑Cl (IC₅₀ = 0.30 ± 0.015 μM), 3‑Br (IC₅₀ = 0.32 ± 0.042 μM), and 3‑I (IC₅₀ = 0.34 ± 0.12 μM), all within a narrow ~1.1‑fold range [1]. While their biochemical potencies are statistically indistinguishable, the iodine atom in the 3‑iodo derivative provides an anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) that is substantially stronger than bromine (f'' ≈ 1.3 e⁻) and absent in chlorine, making the iodo compound uniquely suited for experimental phasing in X‑ray crystallographic studies of IDO1–inhibitor co‑complexes [1][2]. Docking studies from the same publication indicate that meta‑substituted analogs can adopt binding poses in either the interior cavity (near F163/S167) or the entrance region (near F226/heme propionate), providing conformational flexibility that the ortho‑ and para‑substituted isomers do not exhibit [1].

Halogen series X-ray crystallography Anomalous scattering

Hydrochloride Salt Form Enables Direct Aqueous Assay Compatibility vs. Free Base

O‑(3‑Iodobenzyl)hydroxylamine is commercially available in both free base form (CAS 854383‑01‑0, MW 249.05) and hydrochloride salt form (CAS 854382‑34‑6, MW 285.51) [1]. The hydrochloride salt enhances water solubility and shelf stability compared to the free base, which is critical for biochemical assay workflows where compounds are typically solubilized in aqueous buffer or DMSO/aqueous mixtures . In the foundational IDO1 SAR study, primary screening was conducted with compounds dissolved in DMSO and diluted into aqueous enzymatic assay buffer, where salt forms facilitate accurate concentration determination and reduce precipitation artifacts [1]. The free base, in contrast, requires additional formulation steps (e.g., stoichiometric acid addition or co‑solvent optimization) to achieve equivalent aqueous solubility, introducing variability in dose‑response experiments .

Solubility Assay-ready formulation Salt selection

Class‑Level Ligand Efficiency: O‑Alkylhydroxylamines Deliver High LE Values Supporting Fragment‑Based Drug Development

The O‑alkylhydroxylamine structural class, including the 3‑iodo derivative, is characterized by high ligand efficiency (LE) values. For the two most potent derivatives in the series (compounds 8 and 9), LE values of 0.93 were calculated from their Ki values (164 nM and 154 nM, respectively) and heavy atom counts [1]. The unsubstituted lead compound O‑benzylhydroxylamine achieved a comparable LE value with an IC₅₀ of 0.81 μM and only 9 heavy atoms [1][2]. The 3‑iodo derivative (compound 11), with IC₅₀ = 0.34 μM and 10 heavy atoms (including the iodine), maintains a similarly high LE, consistent with the class‑level property described by the authors: 'the most potent derivatives and the lead, O‑benzylhydroxylamine, have high ligand efficiency values, which are considered an important criterion for successful drug development' [1]. An LE ≥ 0.9 is recognized as a strong indicator of fragment‑to‑lead developability [1].

Ligand efficiency Fragment-based drug discovery Lead optimization

Optimal Application Scenarios for O-(3-Iodobenzyl)hydroxylamine Hydrochloride Based on Quantitative Differentiation Evidence


IDO1 Enzymatic Screening and SAR Profiling in Cancer Immunotherapy Research

For laboratories conducting IDO1 inhibitor screening cascades, O‑(3‑iodobenzyl)hydroxylamine hydrochloride serves as a well‑characterized meta‑halogenated reference compound with a defined IC₅₀ of 0.34 μM against recombinant human IDO1 [1]. Its potency sits at an informative midpoint in the halogen SAR series (between 3‑Cl at 0.30 μM and the unsubstituted lead at 0.81 μM), making it valuable for calibrating assay sensitivity and benchmarking novel inhibitor series. The hydrochloride salt permits direct preparation of aqueous assay solutions without additional formulation, reducing inter‑run variability in dose–response experiments [1]. Because both more potent (4‑I, IC₅₀ = 0.22 μM) and less potent (3‑F, IC₅₀ = 1.0 μM) comparators are available from the same study, the 3‑iodo compound enables construction of a within‑class potency ladder for quality control of new IDO1 enzymatic assay batches [1].

X‑Ray Crystallographic Structure Determination of IDO1–Inhibitor Co‑Complexes

Structural biology groups aiming to solve high‑resolution co‑crystal structures of IDO1 with O‑alkylhydroxylamine inhibitors should preferentially select the 3‑iodo derivative. The iodine atom provides a significant anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) that facilitates experimental phasing via single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) methods [2]. This is a distinct advantage over the equipotent 3‑chloro and 3‑bromo analogs, whose anomalous signals are either absent (Cl) or substantially weaker (Br, f'' ≈ 1.3 e⁻) [2]. Docking studies indicate that meta‑substituted inhibitors can occupy either the interior cavity or the entrance region of the IDO1 active site, and the anomalous signal from iodine enables unambiguous assignment of the inhibitor orientation and binding pose in electron density maps [1].

Fragment‑Based Lead Optimization Starting Point for IDO1‑Targeted Therapeutics

With an estimated ligand efficiency approaching 0.9 and a molecular weight of only 249.05 (free base), O‑(3‑iodobenzyl)hydroxylamine embodies the high‑LE, low‑MW profile prized in fragment‑based drug discovery [1]. The iodine substituent provides a synthetic handle for further elaboration via cross‑coupling chemistry (e.g., Suzuki, Sonogashira, Ullmann reactions) while contributing favorable halogen‑bonding interactions in the IDO1 active site [1]. The meta position has been pharmacophorically validated as the optimal substitution locus for potency enhancement across the halogen series, meaning that the 3‑iodo compound serves as a structurally informed starting point for library synthesis rather than requiring de novo positional scanning [1]. Medicinal chemistry teams can therefore allocate synthetic resources to exploring diversity at the iodine position rather than re‑establishing the optimal substitution pattern.

Chemical Biology Probe Development via Bioorthogonal Oxime Ligation

The aminooxy (–O–NH₂) functional group in O‑(3‑iodobenzyl)hydroxylamine reacts chemoselectively with aldehydes and ketones to form stable oxime linkages under mild aqueous conditions [1]. This reactivity is orthogonal to most biological functional groups and is well‑established for bioconjugation, protein labeling, and activity‑based protein profiling [1]. The 3‑iodobenzyl moiety serves a dual purpose: it anchors the inhibitor in the IDO1 active site via halogen‑bonding and hydrophobic interactions (as demonstrated by the SAR data), while the iodine atom itself can potentially be substituted with radioactive iodine isotopes (e.g., ¹²⁵I) for autoradiographic detection or SPECT imaging applications [1][2]. This positions the hydrochloride salt as a versatile precursor for developing IDO1‑targeted chemical probes that combine enzyme inhibition with detectable reporter functionality.

Quote Request

Request a Quote for O-(3-Iodobenzyl)hydroxylamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.